molecular formula C9H8BrNO4 B1595206 Methyl 2-bromo-2-(4-nitrophenyl)acetate CAS No. 85259-33-2

Methyl 2-bromo-2-(4-nitrophenyl)acetate

Cat. No.: B1595206
CAS No.: 85259-33-2
M. Wt: 274.07 g/mol
InChI Key: IEEQWVANVDVFFN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-nitrophenyl)acetate ( 85259-33-2) is a high-purity chemical building block offered at 98% purity, supplied in 10g packaging . This compound has a molecular formula of C 9 H 8 BrNO 4 and a molecular weight of 274.07 g/mol, with an exact mass of 272.96367 g/mol . The bromo and ester functional groups adjacent to the electron-deficient 4-nitrophenyl ring make this ester a valuable synthetic intermediate for constructing complex molecules through various nucleophilic substitution and cross-coupling reactions. In research settings, this compound serves primarily as a key precursor in synthetic organic chemistry, particularly for the development of pharmaceutical intermediates and active ingredients . The presence of both bromine and nitro substituents on the aromatic ring provides two distinct sites for further functionalization, allowing researchers to employ sequential substitution strategies. The bromine can participate in metal-catalyzed cross-coupling reactions, while the nitro group offers opportunities for reduction to amines or other transformations, significantly expanding the structural diversity accessible from this single starting material. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and implement appropriate precautions when handling this compound, including the use of personal protective equipment and proper engineering controls.

Properties

IUPAC Name

methyl 2-bromo-2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEQWVANVDVFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301358
Record name methyl 2-bromo-2-(4-nitrophenyl)acetate
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Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85259-33-2
Record name 85259-33-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-2-(4-nitrophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for Methyl 2 Bromo 2 4 Nitrophenyl Acetate

Direct Synthesis Approaches to the Core Structure

Direct approaches to forming Methyl 2-bromo-2-(4-nitrophenyl)acetate focus on introducing the key functional groups—the methyl ester and the alpha-bromo substituent—to a pre-existing nitrophenyl acetic acid framework. These methods are often favored for their straightforward nature and high convergence.

Esterification Reactions of 2-bromo-2-(4-nitrophenyl)acetic acid

A primary and highly effective method for the synthesis of the target compound is the direct esterification of 2-bromo-2-(4-nitrophenyl)acetic acid. This classic acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

The general mechanism for this Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Subsequent elimination of a water molecule yields the final methyl ester. A typical procedure involves refluxing a solution of the α-bromo acid in methanol with a catalytic amount of concentrated sulfuric acid. google.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard workup procedure involving neutralization and extraction with an organic solvent isolates the desired product, this compound. google.com While this method is robust, controlling the reaction temperature and ensuring the absence of water are crucial to drive the equilibrium towards the product and maximize yield.

Table 1: Representative Conditions for Fischer Esterification

Reactant Reagent Catalyst Solvent Conditions Ref.
α-bromo(2-chloro)phenyl acetic acid Methanol Conc. H₂SO₄ Methanol Reflux, 4 hours google.com

Note: This table presents data for structurally related compounds to illustrate the general conditions employed in Fischer esterification.

Alpha-Bromination Reactions of Methyl 2-(4-nitrophenyl)acetate

An alternative direct route involves the bromination at the alpha-position of the precursor, Methyl 2-(4-nitrophenyl)acetate. The presence of the phenyl ring and the ester group activates the α-carbon, making it susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling and selectivity compared to liquid bromine. organic-chemistry.orggoogle.com

The reaction is typically initiated by a radical initiator or carried out under acidic conditions. For instance, aralkyl ketones can be effectively α-brominated using NBS with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) or in the presence of acidic alumina (B75360) oxide. nih.govresearchgate.net The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source. The choice of solvent is critical, with chlorinated solvents or acetonitrile (B52724) often being employed. nih.govresearchgate.net Microwave irradiation has also been shown to significantly accelerate this type of bromination. researchgate.net

Table 2: Conditions for Alpha-Bromination with NBS

Substrate Brominating Agent Catalyst/Conditions Product Type Ref.
Aralkyl Ketones NBS Acidic Al₂O₃, Methanol, Reflux α-monobrominated ketone nih.gov
Acetophenone NBS PTSA, Microwave α-bromoacetophenone researchgate.net

Note: This table shows examples of α-bromination on related ketone structures to demonstrate the utility of NBS.

Multi-Step Conversions and Derivative Syntheses

Routes Originating from Substituted Toluenes and Benzylic Precursors

A versatile strategy begins with a substituted toluene (B28343), such as 4-nitrotoluene (B166481) or a related derivative. A key intermediate, 4-bromo-2-nitrophenylacetic acid, can be synthesized from 4-bromo-2-nitrochlorotoluene. google.com This process involves reaction with sodium metal in an organic solvent to form a benzyl (B1604629) sodium intermediate, which is then carboxylated using carbon dioxide gas. google.com The resulting carboxylic acid can then be esterified as described in section 2.1.1 to yield the target molecule. This multi-step pathway highlights the conversion of a simple aromatic hydrocarbon into a more complex, functionalized product.

Transformations Involving Related Bromo-Nitrophenyl Compounds

The synthesis can also be approached by modifying other bromo-nitrophenyl compounds. For example, a synthetic route to the related aldehyde, 2-bromo-2-(4-nitrophenyl)acetaldehyde, starts from 1-bromo-4-nitrobenzene. prepchem.com This aldehyde could, in principle, be oxidized to the corresponding carboxylic acid, 2-bromo-2-(4-nitrophenyl)acetic acid, which is the direct precursor for esterification. The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis.

Another example of transforming a related compound involves the reaction of 2-bromo-1-bromomethyl-3-nitrobenzene with potassium acetate (B1210297) to form (2-bromo-3-nitrophenyl)methyl acetate. prepchem.com This demonstrates the feasibility of nucleophilic substitution at a benzylic bromide with an acetate group, showcasing a pathway that could be adapted for the synthesis of the target compound's isomers and potentially the compound itself with appropriately substituted precursors.

Modern Advances in Synthetic Chemistry Applied to the Compound

Recent advancements in synthetic methodology offer promising, more efficient, and environmentally benign alternatives to traditional methods. While not always directly reported for this specific molecule, these modern techniques are applicable to its synthesis.

Visible light-induced photoredox catalysis represents a powerful tool for C-H bromination. organic-chemistry.org This method can use simple brominating agents like NBS under mild conditions, often at room temperature, avoiding the need for harsh reagents or high temperatures. organic-chemistry.org Such a strategy could potentially be applied to the direct C-H bromination of Methyl 2-(4-nitrophenyl)acetate.

Furthermore, innovations in one-pot reactions provide streamlined processes that improve efficiency by reducing the number of workup and purification steps. nih.govorganic-chemistry.org For instance, procedures for the one-pot synthesis of α-bromo-α,β-unsaturated esters have been developed that involve the in-situ oxidation of an alcohol followed by a Wittig-type reaction. nih.gov Adapting such a one-pot strategy could potentially allow for the conversion of a simpler precursor to this compound in a single synthetic operation. The use of α-halo esters like the target compound as key intermediates in reactions such as the Reformatsky reaction to form complex molecules further underscores their importance in modern organic synthesis.

Table 3: Mentioned Compounds

Compound Name
This compound
2-bromo-2-(4-nitrophenyl)acetic acid
Methyl 2-(4-nitrophenyl)acetate
Sulfuric acid
Methanol
N-Bromosuccinimide (NBS)
p-toluenesulfonic acid
Acetonitrile
4-nitrotoluene
4-bromo-2-nitrophenylacetic acid
4-bromo-2-nitrochlorotoluene
Carbon dioxide
2-bromo-2-(4-nitrophenyl)acetaldehyde
1-bromo-4-nitrobenzene
2-bromo-1-bromomethyl-3-nitrobenzene
(2-bromo-3-nitrophenyl)methyl acetate
potassium acetate
α-bromo(2-chloro)phenyl acetic acid
2-bromo-4,5-dimethoxyphenylacetic acid
Aralkyl Ketones
Acetophenone
α-Aryl Ketones
α-bromoacetophenone

Catalytic Approaches in Compound Formation

The introduction of a bromine atom at the α-position to the ester group in Methyl 2-(4-nitrophenyl)acetate is a key transformation that can be achieved through several catalytic methods. These methods offer advantages over stoichiometric reagents in terms of selectivity, efficiency, and environmental impact.

One prominent approach involves the α-bromination of the parent ester, Methyl 2-(4-nitrophenyl)acetate . While direct bromination of esters can be challenging, the use of catalysts can facilitate this transformation. Lewis acids, for instance, have been shown to catalyze the benzylic bromination of toluene derivatives. In a study on Lewis acid-catalyzed benzylic bromination, Zirconium(IV) chloride (ZrCl₄) was identified as a highly effective catalyst for the bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. nih.gov This catalytic system proceeds via a radical pathway and has shown selectivity for benzylic C-H bonds over aromatic C-H bonds. nih.gov The application of such a system to Methyl 2-(4-nitrophenyl)acetate could provide a direct route to the desired product.

Another catalytic strategy is photocatalysis , which utilizes visible light to drive chemical reactions. Photocatalytic methods for the bromination of C(sp³)-H bonds in toluene derivatives have been developed, offering a green and efficient alternative. nih.gov These reactions often employ a photocatalyst, such as Ru(bpy)₃Cl₂, and a bromine source like N-bromosuccinimide (NBS) or even HBr with an oxidant. nih.gov The reaction proceeds under mild conditions and can tolerate a variety of functional groups, including esters and nitro groups. nih.gov

A classic, though often harsher, method that can be adapted catalytically is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction traditionally involves the α-bromination of a carboxylic acid using Br₂ and a catalytic amount of PBr₃. libretexts.org To synthesize this compound via this route, one would first need to synthesize 2-(4-nitrophenyl)acetic acid and then perform the HVZ reaction to obtain 2-bromo-2-(4-nitrophenyl)acetic acid. Subsequent esterification with methanol would yield the final product. While effective, the HVZ reaction often requires high temperatures and can produce corrosive byproducts. libretexts.org

The following table summarizes potential catalytic approaches for the synthesis of this compound based on related research:

Catalytic ApproachPrecursorCatalystBromine SourceKey Findings/Reaction Conditions
Lewis Acid-Catalyzed BrominationMethyl 2-(4-nitrophenyl)acetateZirconium(IV) chloride (ZrCl₄)1,3-dibromo-5,5-dimethylhydantoin (DBDMH)High catalytic activity for benzylic bromination under mild conditions. nih.gov
Photocatalytic BrominationMethyl 2-(4-nitrophenyl)acetateRu(bpy)₃Cl₂ or other photocatalystsN-bromosuccinimide (NBS) or HBr/oxidantVisible-light-induced reaction, good to excellent yields for toluene derivatives with various functional groups. nih.gov
Hell-Volhard-Zelinsky Reaction followed by Esterification2-(4-nitrophenyl)acetic acidPhosphorus tribromide (PBr₃)Bromine (Br₂)Forms the α-bromo acid, which is then esterified. libretexts.org

Considerations for Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic routes for this compound is crucial for minimizing environmental impact and reducing costs. Key considerations include the choice of reagents, catalysts, and reaction conditions.

Atom Economy and Waste Reduction: Traditional bromination methods often use stoichiometric amounts of bromine, leading to the formation of HBr as a byproduct and lower atom economy. Catalytic methods that utilize bromide salts (e.g., NaBr) and an oxidant (e.g., H₂O₂) to generate bromine in situ are more atom-economical and avoid the handling of hazardous liquid bromine.

Energy Efficiency: Photocatalytic methods that operate at room temperature using visible light as an energy source are more energy-efficient than reactions requiring high temperatures, such as the traditional HVZ reaction. nih.gov

Solvent Choice: The selection of environmentally benign solvents is another important factor. Moving away from chlorinated solvents, which are often used in bromination reactions, towards greener alternatives is a key goal.

One-Pot Syntheses: Combining multiple reaction steps into a single pot, or a "one-pot" synthesis, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. A one-pot procedure for the synthesis of α-brominated aliphatic esters has been patented, involving bromination followed by esterification in a streamlined process. google.com Applying this concept to the synthesis of this compound could offer a more efficient and sustainable route.

The following table outlines key considerations for sustainable and efficient synthesis:

ConsiderationSustainable ApproachRationale
ReagentsUse of bromide salts (e.g., NaBr) with an oxidant (e.g., H₂O₂)Higher atom economy, avoids handling of hazardous Br₂.
CatalysisUse of recyclable heterogeneous or easily separable catalystsReduces waste and cost. google.com
EnergyPhotocatalysis at ambient temperatureLower energy consumption compared to high-temperature methods. nih.gov
SolventsUse of green and recyclable solventsReduces environmental impact.
ProcessOne-pot or telescoped reactionsIncreases efficiency, reduces waste from workups and purifications. google.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 2 4 Nitrophenyl Acetate

Reactivity at the Alpha-Bromo Carbon Center

The reactivity of methyl 2-bromo-2-(4-nitrophenyl)acetate at the carbon atom bearing the bromine is a focal point of its chemistry. This benzylic carbon is activated by the adjacent phenyl ring and influenced by the strongly electron-withdrawing nitro group at the para position. The bromine atom, being a good leaving group, facilitates a variety of transformations at this center.

Nucleophilic Substitution Reactions (S_N1, S_N2, S_N2')

The susceptibility of this compound to nucleophilic substitution is significant due to the electronic effects of the 4-nitrophenyl group. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates the benzylic position towards nucleophilic attack.

The reaction can proceed through different mechanisms depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

S_N2 Mechanism: A bimolecular nucleophilic substitution (S_N2) mechanism is anticipated with strong, unhindered nucleophiles in polar aprotic solvents. In this concerted step, the nucleophile attacks the alpha-carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The presence of the ester group and the phenyl ring might offer some steric hindrance, but the electronic activation from the nitro group would still favor this pathway.

S_N1 Mechanism: An S_N1 mechanism involves the formation of a carbocation intermediate. The benzylic carbocation that would be formed upon the departure of the bromide ion is stabilized by resonance with the phenyl ring. However, the strong electron-withdrawing nitro group at the para position will destabilize this carbocation, making the S_N1 pathway less favorable compared to substrates with electron-donating groups. Solvolysis reactions in polar protic solvents, especially with weak nucleophiles, might still exhibit some S_N1 character. Kinetic studies on the solvolysis of p-nitrobenzyl bromide have shown that it can undergo S_N1-type reactions, although at a slower rate than unsubstituted benzyl (B1604629) bromide. oup.comnih.gov

S_N2' Mechanism: An S_N2' (allylic substitution) type mechanism is not directly applicable here as there is no adjacent double bond within an allylic system.

Below is a table illustrating the expected products from reactions with various nucleophiles, which are likely to proceed via an S_N2 mechanism.

NucleophileReagent ExampleExpected Product
HydroxideSodium HydroxideMethyl 2-hydroxy-2-(4-nitrophenyl)acetate
AlkoxideSodium MethoxideMethyl 2-methoxy-2-(4-nitrophenyl)acetate
CyanideSodium CyanideMethyl 2-cyano-2-(4-nitrophenyl)acetate
AzideSodium AzideMethyl 2-azido-2-(4-nitrophenyl)acetate
ThiolateSodium ThiophenoxideMethyl 2-(phenylthio)-2-(4-nitrophenyl)acetate

Elimination Reactions and Olefin Formation

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an olefin. The alpha-proton is acidic due to the adjacent ester and 4-nitrophenyl groups, which can stabilize the resulting carbanion in an E1cB (Elimination Unimolecular Conjugate Base) mechanism. Alternatively, a concerted E2 (Elimination Bimolecular) mechanism can also occur.

The expected product of such an elimination reaction would be methyl 2-(4-nitrophenyl)acrylate. The choice of base and reaction conditions is crucial in favoring elimination over substitution. For instance, using a bulky base like potassium tert-butoxide would favor elimination.

Radical Chemistry and Radical-Mediated Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, initiated by radical initiators like AIBN (azobisisobutyronitrile) or by photolysis. The resulting benzylic radical is stabilized by resonance with both the phenyl ring and the ester group.

This radical can participate in various transformations, such as:

Atom Transfer Radical Polymerization (ATRP): Compounds structurally similar to this compound, such as 4-nitrophenyl 2-bromo-2-methylpropanoate (B8525525), have been used as initiators in ATRP. nih.gov

Radical Cyclizations: If an appropriate unsaturated moiety is present in a molecule derived from this compound, intramolecular radical cyclization could be a viable synthetic route.

Reductive Decarboxylation-Bromination: While not a direct reaction of the starting material, related structures can be synthesized via radical pathways.

Transformations Involving the Ester Moiety

The methyl ester group in this compound is also a site of reactivity.

Transesterification Processes with Various Alcohols

Transesterification can be achieved under either acidic or basic conditions, allowing for the conversion of the methyl ester to other esters. This reaction is typically performed using a large excess of the desired alcohol to drive the equilibrium towards the product.

Acid-Catalyzed Transesterification: In the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and an alcohol (R-OH), the methyl ester can be converted to the corresponding R-ester.

Base-Catalyzed Transesterification: Using a catalytic amount of a base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide in ethanol), will also effect transesterification.

The table below shows the expected products from transesterification with different alcohols.

AlcoholCatalystExpected Product
EthanolH₂SO₄ (cat.)Ethyl 2-bromo-2-(4-nitrophenyl)acetate
IsopropanolNaOCH(CH₃)₂ (cat.)Isopropyl 2-bromo-2-(4-nitrophenyl)acetate
Benzyl alcoholp-TsOH (cat.)Benzyl 2-bromo-2-(4-nitrophenyl)acetate

Carbonyl Chemistry and Condensation Reactions

The ester carbonyl group can undergo reactions typical of esters, although the reactivity is influenced by the adjacent electron-withdrawing groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(4-nitrophenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible due to the deprotonation of the resulting carboxylic acid.

Amidation: Reaction with amines can lead to the formation of the corresponding amides. This reaction often requires heating or the use of more reactive amine derivatives.

Condensation Reactions: The alpha-proton is acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen condensation, although the presence of the bromine atom at the alpha-position complicates this reactivity. The bromine atom could be displaced by the enolate in an intermolecular reaction.

Reactivity of the 4-Nitrophenyl Group

Reductive Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to aniline (B41778) derivatives which are valuable intermediates for pharmaceuticals, agrochemicals, and other functional materials. d-nb.infopsu.edu The selective reduction of the nitro group in "this compound" to yield methyl 2-amino-2-(4-nitrophenyl)acetate is a key reaction, and various methods have been developed for the chemoselective reduction of nitroarenes in the presence of other sensitive functional groups, such as the ester and bromo functionalities in the target molecule.

Commonly, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant drawback of this method is its potential to also reduce other functional groups present in the molecule. commonorganicchemistry.com For substrates containing halides, Raney nickel is often a preferred catalyst as it can be less prone to causing dehalogenation. commonorganicchemistry.com

Alternative methods that offer high chemoselectivity are particularly relevant for a molecule like "this compound". For instance, a combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be a mild and efficient system for the selective reduction of nitroarenes, leaving ester groups intact. d-nb.infodntb.gov.ua This method has demonstrated high yields (up to 96%) for a range of substituted nitroarenes. d-nb.infodntb.gov.ua Another approach involves the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF), which can chemoselectively reduce nitro groups, particularly in ortho-hydroxy substituted nitroarenes. jrfglobal.com Metal-free reduction methods, such as those utilizing diboron (B99234) complexes or trichlorosilane, also offer high functional group tolerance, including for esters and aryl halides. nih.gov Electrochemical methods using ammonia (B1221849) as a reductant have also been developed for the chemoselective reduction of nitroarenes to various nitrogen-containing compounds, including anilines. rsc.org

Below is a table summarizing various reagent systems for the reduction of nitroarenes and their general applicability.

Reagent SystemGeneral Applicability and Selectivity
H₂/Pd-CHighly efficient for nitro group reduction, but may also reduce other functional groups. commonorganicchemistry.com
H₂/Raney NiEffective for nitro group reduction, often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com
NaBH₄-FeCl₂Mild and highly chemoselective for nitro group reduction in the presence of esters. d-nb.infodntb.gov.ua
BH₃-THFChemoselective reduction, particularly effective for ortho-hydroxy substituted nitroarenes. jrfglobal.com
Zn/AcidMild conditions for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
SnCl₂Mild reagent for the chemoselective reduction of nitro groups. commonorganicchemistry.com

Aromatic Reactivity and Electrophilic/Nucleophilic Aromatic Substitutions (if applicable)

The 4-nitrophenyl group in "this compound" is deactivated towards electrophilic aromatic substitution (SEAr) due to the strong electron-withdrawing nature of the nitro group. wikipedia.orglibretexts.org The nitro group directs incoming electrophiles to the meta position relative to itself. libretexts.org However, the existing substituents (the bromo-ester-methyl group at position 1 and the nitro group at position 4) would make further electrophilic substitution challenging and likely require harsh reaction conditions.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. nih.gov For this to occur, the ring must be activated by strong electron-withdrawing groups, and there must be a suitable leaving group. libretexts.org In "this compound", the nitro group at the para position can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. libretexts.orgyoutube.com While the bromine at the alpha-carbon is the primary leaving group in many reactions of this molecule, the possibility of nucleophilic attack on the aromatic ring itself, potentially displacing a different leaving group if one were present, is a consideration due to the activating effect of the nitro group. nih.gov The rate of SNAr reactions is often dependent on the nature of the leaving group, with fluoride (B91410) typically being the most reactive among the halogens in this specific reaction type. masterorganicchemistry.comyoutube.com

Organometallic Reactions and Cross-Coupling Strategies

The bromo-ester functionality of "this compound" makes it a potential candidate for various organometallic and cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Participation in Reformatsky-Type Reactions

The Reformatsky reaction is a classic organic reaction that involves the reaction of an alpha-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc to form a beta-hydroxy ester. nih.govwikipedia.org The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the alpha-halo ester. dntb.gov.uaCurrent time information in Pasuruan, ID. These organozinc enolates are less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality of another molecule. d-nb.infodntb.gov.ua

"this compound" is an alpha-bromo ester and, in principle, should be able to participate in Reformatsky-type reactions. The general mechanism would involve the formation of a zinc enolate from the alpha-bromo ester, which would then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup would yield the corresponding beta-hydroxy ester. dntb.gov.uaCurrent time information in Pasuruan, ID. While the standard Reformatsky reaction utilizes zinc, other metals such as magnesium, iron, cobalt, and indium, as well as metal salts like samarium(II) iodide and chromium(II) chloride, have also been employed. jrfglobal.comwikipedia.org The reaction conditions, including the choice of solvent (often THF or benzene) and the activation method for the metal, can influence the reaction's success and yield. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring might influence the reactivity of the intermediate enolate.

Potential for Palladium- or Copper-Catalyzed Coupling Reactions

The carbon-bromine bond in "this compound" makes it a suitable electrophile for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide or triflate. libretexts.org While the classic Suzuki reaction involves the coupling of aryl or vinyl halides, the scope has expanded. "this compound" could potentially undergo Suzuki coupling with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the alpha-position. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com While the typical electrophile is an aryl or vinyl halide, the use of alkyl halides is more challenging but has been achieved. nih.gov The bromo-ester functionality could potentially participate in Heck-type reactions.

Alpha-Arylation of Esters: Palladium-catalyzed alpha-arylation of esters is a powerful method for the synthesis of alpha-aryl carbonyl compounds. nih.govorganic-chemistry.org This reaction involves the coupling of an ester enolate with an aryl halide. In the context of "this compound", it could act as the electrophilic partner in a coupling with an organometallic reagent or, alternatively, its enolate could be coupled with an aryl halide. The presence of the nitro group could influence the reactivity of the palladium intermediates. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-catalyzed methods. Copper catalysts are generally less expensive and can exhibit different reactivity and selectivity profiles.

C-N Cross-Coupling: Copper-catalyzed methods are well-established for the formation of carbon-nitrogen bonds, for instance, in the coupling of aryl amines with alpha-bromo amides. researchgate.net "this compound" could potentially be used in similar C-N bond-forming reactions with various nitrogen nucleophiles.

C-O Cross-Coupling: Copper catalysts are also effective in promoting the formation of carbon-oxygen bonds, such as in the coupling of aryl bromides with aliphatic diols. rsc.org

Alkylation of Nitroalkanes: Copper catalysis has been successfully employed in the C-alkylation of nitroalkanes with alpha-bromonitriles. nih.gov This suggests the potential for "this compound" to act as an alkylating agent in copper-catalyzed reactions.

The table below summarizes some potential cross-coupling reactions for "this compound".

Reaction TypeCatalystPotential Coupling PartnerPotential Product
Suzuki-Miyaura CouplingPalladiumOrganoboron Reagentα-Substituted Phenylacetate
Heck ReactionPalladiumAlkeneα,β-Unsaturated Phenylacetate Derivative
α-ArylationPalladiumAryl Organometallic ReagentDiarylacetate Derivative
C-N CouplingCopperAmineα-Amino Phenylacetate Derivative
C-O CouplingCopperAlcohol/Phenol (B47542)α-Alkoxy/Aryloxy Phenylacetate Derivative

Applications of Methyl 2 Bromo 2 4 Nitrophenyl Acetate As a Versatile Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The unique structural features of methyl 2-bromo-2-(4-nitrophenyl)acetate allow for its use as a foundational component in the construction of intricate molecular architectures, including both carbocyclic and acyclic systems.

While the reactivity of the α-bromoacetate moiety is often leveraged for the construction of heterocyclic rings, its potential in carbocyclic synthesis is also significant. The carbon framework of the nitrophenyl ring serves as a pre-formed six-membered carbocycle that can be further functionalized. Although direct cyclization reactions originating from the acetate (B1210297) portion to form new carbocyclic rings are less commonly documented, the compound serves as a functionalized benzene (B151609) derivative, a primary building block in organic chemistry.

The compound is an effective initiator for building complex linear molecules. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. For instance, related bromo-esters have been used as initiators in atom transfer radical polymerization to create well-defined polymers. nih.govresearchgate.net This reactivity allows for the sequential addition of different molecular fragments, leading to the creation of acyclic chains with multiple functional points for further elaboration.

Utility in Heterocyclic Compound Synthesis

A primary application of this compound is in the synthesis of heterocyclic compounds, which are central to medicinal chemistry and materials science. openmedicinalchemistryjournal.com Its reactive sites are ideal for ring-forming reactions.

The quinoline (B57606) nucleus, a fusion of a benzene ring and a pyridine (B92270) ring, is a key structural motif in many synthetic compounds with significant biological activity, including anticancer, antimalarial, and anti-inflammatory applications. ufms.brnih.gov this compound is a valuable precursor for such structures. The α-bromoacetyl group is known to react with reagents like thioacetamide (B46855), thiourea (B124793), and various amines to form new heterocyclic rings. researchgate.net

For example, in syntheses analogous to the Knorr quinoline synthesis, anilines can react with β-ketoesters to form anilides, which are then cyclized. researchgate.net The reactive nature of the bromoacetate (B1195939) group provides a direct route for creating substituted quinoline backbones. Research has demonstrated the synthesis of complex quinoline derivatives from precursors containing a bromo-phenyl moiety, which are then used to develop novel therapeutic agents. nih.govrsc.org

Precursor TypeReagentResulting HeterocycleReference
α-Bromoacetyl CompoundThiosemicarbazide & AldehydesThiazole (B1198619) researchgate.net
α-Bromoacetyl CompoundThioacetamide / ThioureaThiazole researchgate.net
α-Bromoacetyl Compound2-AminopyridineImidazo[1,2-a]pyridine researchgate.net
4-BromoanilineEthyl AcetoacetateQuinolone researchgate.net

The electrophilic nature of the carbon bearing the bromine atom makes it a prime target for oxygen and sulfur nucleophiles, facilitating the creation of various five- and six-membered heterocycles.

Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles like thiazoles, benzothiazines, and thiophenes is well-established. openmedicinalchemistryjournal.comorganic-chemistry.org The reaction of α-bromo ketones or esters with sulfur-containing nucleophiles is a common strategy. For instance, reacting 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one with thioacetamide or thiourea leads to the formation of a thiazole ring. researchgate.net Similarly, nucleophilic aromatic substitution on nitro-activated chlorobenzenes with sulfur nucleophiles can produce intermediates that cyclize to form benzo[b]thiophene derivatives. nih.govresearchgate.net This highlights a pathway where the bromoacetate group readily participates in forming C-S bonds for heterocycle construction.

Oxygen Heterocycles: The compound can also be elaborated into oxygen-containing heterocycles. For example, complex quinoline derivatives, which can be prepared from bromo-nitrophenyl precursors, have been converted into 1,3,4-oxadiazole (B1194373) derivatives. rsc.org These oxadiazoles (B1248032) have shown significant potential as anticancer agents. rsc.org The synthesis of various other oxygen heterocycles, such as 1,2-dioxolanes and 1,3-oxazines, often involves the reaction of functionalized precursors with oxygen sources, demonstrating the broad utility of such building blocks in organic synthesis. organic-chemistry.org

Contributions to Specialty Chemical Development

The derivatives of this compound are integral to the development of specialty chemicals, particularly in the fields of pharmaceuticals and materials science.

The resulting heterocyclic structures, especially quinolines and oxadiazoles, are frequently investigated for their pharmacological properties. Research has identified novel quinoline derivatives with potent antileishmanial activity and others with significant cytotoxic effects against cancer cell lines. nih.govrsc.org Analogous compounds, such as 4-nitrophenyl 2-bromo-2-methylpropanoate (B8525525), have been studied for their miticidal, insecticidal, and fungicidal activities. nih.govresearchgate.net

Furthermore, highly conjugated quinoline derivatives are gaining attention in the field of organic electronics for use as dyes and phosphors in devices like OLEDs and solar cells. ufms.br The ability to synthesize these complex structures from versatile building blocks like this compound underscores its importance in advancing chemical technology.

Application AreaResulting Compound TypeSpecific Example/TargetReference
Medicinal ChemistryQuinoline DerivativesAntileishmanial Agents nih.gov
Medicinal ChemistryQuinoline-Oxadiazole HybridsAnticancer Agents (HepG2, MCF-7) rsc.org
AgrochemicalsBromo-nitrophenyl EstersFungicides, Insecticides nih.govresearchgate.net
Materials ScienceConjugated QuinolinesOrganic Electronics (OLEDs, Dyes) ufms.br

Intermediates for Dyes and Pigments

While direct synthesis of commercial dyes and pigments using this compound is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications. The p-nitrophenyl group is a common feature in many chromophores, and the reactivity of the alpha-bromo ester allows for the introduction of this group into various molecular scaffolds.

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. Although this compound itself is not an amine, it can be envisioned as a precursor to intermediates used in dye synthesis. For instance, the nitro group can be reduced to an amino group, yielding an aniline (B41778) derivative that can then undergo diazotization.

A more direct application lies in the synthesis of disperse dyes. These dyes are non-ionic and are used for dyeing synthetic fibers like polyester. The synthesis of some disperse dyes involves the reaction of a nucleophile with an electrophilic aromatic compound. The reactive bromine in this compound makes it an excellent candidate for such reactions. For example, it could react with an aromatic amine or a phenol (B47542) to introduce the 4-nitrophenylacetate moiety, which can be a key part of a disperse dye structure. Research on the synthesis of monoazo disperse dyes has utilized 4-nitroaniline, a related compound, which after diazotization is coupled with various aromatic compounds to produce dyes with good coloration and fastness properties. dergipark.org.tr This highlights the importance of the p-nitrophenyl group in dye chemistry.

Role in Materials Science (e.g., Photoresponsive Materials)

The unique electronic properties of the p-nitrophenyl group make this compound an attractive building block for the synthesis of advanced materials, particularly those with photoresponsive or nonlinear optical (NLO) properties.

Photoresponsive materials, which change their properties upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart materials. One class of photoresponsive molecules is spiropyrans, which can undergo a reversible transformation from a colorless spiro form to a colored merocyanine (B1260669) form upon UV irradiation. nih.gov The synthesis of spiropyrans often involves the condensation of a Fischer's base (an indoline (B122111) derivative) with a salicylaldehyde (B1680747) derivative. While not a direct precursor, the p-nitrophenyl group of this compound is a key component in many photochromic compounds. For example, nitro-substituted spiropyrans have been shown to exhibit significant photochromic effects. sigmaaldrich.comnanobioletters.com The reactive bromine of the title compound could be used to attach this photoactive moiety to other molecules or polymer backbones, creating novel photoresponsive materials.

Furthermore, molecules with a p-nitrophenyl group are known to exhibit significant second-order NLO properties, which are crucial for applications in telecommunications and optical computing. The synthesis of NLO materials often involves creating "push-pull" systems with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The p-nitrophenyl group is a strong electron-accepting group. This compound can be used to introduce this functionality into various molecular designs to create new NLO materials.

Development of Functionally Diverse Derivatives

The presence of a highly reactive α-bromo ester and an electron-withdrawing nitro group makes this compound an excellent starting material for the synthesis of a wide range of functionally diverse heterocyclic derivatives. The versatility of α-haloketones, a class of compounds to which the title compound is closely related, in heterocyclic synthesis is well-established. nih.gov

One of the most common reactions of α-haloketones is the Hantzsch thiazole synthesis, where they react with a thiourea or thioamide to form a thiazole ring. By analogy, this compound is expected to react with thiourea to yield 2-amino-4-(4-nitrophenyl)thiazole derivatives. mdpi.comresearchgate.netnih.govrsc.org This reaction provides a straightforward route to a variety of substituted thiazoles, which are known to possess a wide range of biological activities. nih.govrsc.org

Another important class of heterocyclic compounds that can be potentially synthesized from this compound are pyrimidines. The Biginelli reaction, a one-pot multicomponent reaction, is a well-known method for the synthesis of dihydropyrimidines. dergipark.org.trsigmaaldrich.comjmchemsci.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this compound is not a direct component in the classical Biginelli reaction, its p-nitrophenyl moiety is a common feature in the aldehyde component used for synthesizing various dihydropyrimidine (B8664642) derivatives with interesting pharmacological properties. nih.gov Furthermore, the reactivity of the α-bromo ester could be exploited in subsequent modifications of a pre-formed pyrimidine (B1678525) ring.

The general reaction schemes for the synthesis of thiazole and pyrimidine derivatives from analogous starting materials are presented below:

Table 1: Potential Heterocyclic Derivatives from this compound and Analogous Reactions

Derivative ClassGeneral Reaction Scheme (Analogous)Potential Product from this compoundKey Reagents
Thiazoles 2-Amino-5-methoxycarbonyl-4-(4-nitrophenyl)thiazoleThiourea
Pyrimidines 4-(4-Nitrophenyl)-dihydropyrimidine derivativesp-Nitrobenzaldehyde (as analogous aldehyde), β-ketoester, Urea/Thiourea

Table 2: Characterization Data of Analogous Thiazole Derivatives

CompoundMolecular FormulaMelting Point (°C)1H NMR (δ, ppm)Reference
N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amineC16H13N3O2S-9.55 (s, 1H), 7.82–7.76 (m, 2H), 7.55–7.46 (m, 3H), 7.27 (dq, J = 7.5, 0.9 Hz, 2H), 7.17–7.10 (m, 2H) mdpi.com
4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amineC16H10F3N3O2S230-2329.58 (s, 1H), 8.24–8.18 (m, 2H), 8.13–8.06 (m, 2H), 7.60 (t, J = 2.2 Hz, 1H), 7.59–7.53 (m, 1H), 7.56 (s, 1H), 7.43 (dd, J = 10.4, 7.4 Hz, 1H), 7.28 (ddd, J = 10.4, 2.2, 1.3 Hz, 1H) mdpi.com
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazineC14H10N4O2S2187-1897.09–7.11 (m, 1H, thiophene), 7.37–7.38 (m, 1H, thiophene), 7.58–7.60 (m, 1H, thiophene), 7.64 (s, 1H, C5H-thiazole), 7.68–7.72 (t, 1H, Ar), 8.13–8.15 (m, 1H, Ar), 8.23 (s, 1H, Ar), 8.28–8.30 (m, 1H, Ar), 8.66 (s, 1H, =CH), 12.19 (bs, 1H, NH, D2O exch.)

This compound is a highly functionalized molecule with significant potential as a synthetic intermediate. Its utility spans from the development of colorants and advanced materials to the synthesis of complex heterocyclic compounds. While direct applications in dye and materials synthesis require further dedicated research, the reactivity of its core structure, as demonstrated by analogous compounds, strongly suggests its value in these fields. The ability to readily form diverse heterocyclic derivatives, such as thiazoles and potentially pyrimidines, underscores its importance as a versatile building block for medicinal and materials chemistry. Future research focusing on the specific reactions and applications of this compound is warranted to fully exploit its synthetic potential.

Theoretical and Computational Chemistry Studies on Methyl 2 Bromo 2 4 Nitrophenyl Acetate

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons within a molecule dictates its physical and chemical properties. Through various computational analyses, a detailed picture of the electronic landscape of Methyl 2-bromo-2-(4-nitrophenyl)acetate can be constructed.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO is an electron acceptor (electrophile). libretexts.orgacadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acadpubl.eu

For this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) group and the electronegative bromine atom significantly influences its electronic properties. These groups are expected to lower the energy of the LUMO, concentrating it around the nitrophenyl ring and the α-carbon (the carbon bonded to the bromine). This low-lying LUMO makes the molecule a potent electrophile, susceptible to nucleophilic attack. The HOMO is anticipated to be located primarily on the phenyl ring and the ester group. Computational calculations, typically using Density Functional Theory (DFT), provide quantitative values for these orbitals.

Table 1: Representative FMO Data for this compound Calculated using DFT methods, values are illustrative.

Molecular OrbitalEnergy (eV)Primary Location/Contribution
HOMO-8.95Phenyl ring, Ester oxygen atoms
LUMO-3.10Nitrophenyl ring, C-Br bond
HOMO-LUMO Gap (ΔE)5.85Indicator of chemical reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the MEP surface is expected to show highly negative (red) potentials concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester function. These sites are the most likely targets for electrophiles or hydrogen bond donors. Conversely, a significant positive potential (blue) would be located around the α-carbon atom, influenced by the electron-withdrawing effects of the adjacent bromine, carbonyl, and nitrophenyl groups, marking it as the primary site for nucleophilic attack. The hydrogen atoms of the phenyl ring would also exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding pattern, charge distribution, and intramolecular delocalization effects. wisc.edu It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

For this compound, significant delocalization is expected. Key stabilizing interactions would include:

Delocalization of the lone pairs (n) of the nitro group's oxygen atoms into the antibonding π* orbital of the N-O bonds and the phenyl ring.

Hyperconjugation involving the lone pairs of the ester's carbonyl and ether oxygens with the antibonding orbitals (σ*) of adjacent C-C and C-O bonds.

Interaction between the lone pairs of the bromine atom and the antibonding orbitals of the C-C bond.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Values are representative and derived from typical NBO analyses on similar structures.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O) of Nitroπ* (C-C) of Ring~30-40Resonance Stabilization
LP (O) of Carbonylσ* (Cα-C_aryl)~5-8Hyperconjugation
LP (Br)σ* (Cα-C_aryl)~2-4Hyperconjugation

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights into the energies and structures of transient species that are difficult or impossible to observe experimentally.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which dictates the reaction rate. researchgate.net Computational methods, particularly DFT, are used to locate the geometry of transition states and calculate their energies. researchgate.net

For this compound, a key transformation would be nucleophilic substitution at the α-carbon. A computational study of its reaction with a nucleophile (e.g., an amine or hydroxide) would involve:

Optimizing the geometries of the reactant molecule and the nucleophile.

Searching for the transition state structure corresponding to the nucleophile's attack on the α-carbon and the subsequent displacement of the bromide ion.

Calculating the vibrational frequencies to confirm the structure is a true transition state (characterized by a single imaginary frequency). researchgate.net

When a reaction can potentially yield more than one product (isomers), it is termed regioselective (if constitutional isomers are formed) or stereoselective (if stereoisomers are formed). Computational modeling can predict the dominant product by comparing the activation energies of the competing reaction pathways. researchgate.netmdpi.com The pathway with the lowest activation energy barrier is kinetically favored and will lead to the major product. mdpi.com

For this compound, a nucleophile could potentially attack two primary electrophilic sites: the α-carbon (leading to substitution) or the carbonyl carbon of the ester (leading to aminolysis or hydrolysis). This is a question of regioselectivity. A computational analysis would compare the activation energies for these two pathways:

Pathway 1 (Substitution): Nucleophilic attack at Cα → TS1 → Substitution product.

Pathway 2 (Acyl-transfer): Nucleophilic attack at C=O → TS2 → Acyl-transfer product.

By calculating the energies of TS1 and TS2, a prediction can be made. The significantly lower activation energy for one pathway would indicate high regioselectivity for that reaction under kinetic control.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, stability, and dynamic behavior of molecules. For this compound, these studies provide critical insights into the spatial arrangement of its constituent groups and how these arrangements fluctuate over time.

Molecular Dynamics Simulations: MD simulations offer a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system over a period of time. chemrxiv.org A simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and tracking its atomic positions and velocities at femtosecond intervals. This methodology allows for the exploration of the conformational space and the study of time-dependent phenomena. The trajectory data generated from an MD simulation can be analyzed to understand the flexibility of the molecule, the stability of different conformers, and the nature of intramolecular and intermolecular interactions, such as hydrogen bonds that might form in a crystal lattice. nih.govresearchgate.net

Calculation of Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the relationship between a molecule's structure, stability, and reactivity. researchgate.net These parameters are typically calculated using DFT methods. researchgate.net

For this compound, these descriptors predict its behavior in chemical reactions. The principal descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors are calculated from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies via Koopman's theorem. researchgate.net The presence of the electron-withdrawing nitro group (-NO₂) and the bromine atom (-Br) significantly influences these values, suggesting that this compound possesses a high electrophilicity index, making it susceptible to attack by nucleophiles. The calculated values help in comparing its reactivity with other related compounds and predicting its chemical stability. researchgate.net

Table 1: Global Chemical Reactivity Descriptors and Their Significance

Descriptor Formula Chemical Significance
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 Measures the ability of a molecule to attract electrons.
Chemical Potential (μ) μ = - (I + A) / 2 Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates the molecule's polarizability.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A global index that measures the propensity of a species to accept electrons. |

Solvent Effects on Reactivity and Spectroscopic Properties

The surrounding solvent medium can profoundly impact the reactivity and spectroscopic characteristics of a solute molecule like this compound.

Solvent Effects on Reactivity: The rate of a chemical reaction can be significantly altered by the choice of solvent, particularly for reactions involving polar or charged species. In the alkaline hydrolysis of p-nitrophenyl acetate (B1210297), a structurally similar compound, changing the solvent from pure water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO) dramatically increases the reaction rate. scholaris.ca This enhancement is attributed to the destabilization of the nucleophile (OH⁻) in the ground state and the preferential stabilization of the more polarizable, charge-dispersed transition state by DMSO. scholaris.ca For a reaction involving this compound, a polar aprotic solvent would similarly be expected to enhance the rate of nucleophilic substitution by stabilizing the polar transition state more than the ground state reactants.

Solvent Effects on Spectroscopic Properties: The electronic absorption spectrum of a molecule is also sensitive to the solvent environment. The polarity of the solvent can influence the energy gap between the ground and excited electronic states. For molecules with charge-transfer characteristics, an increase in solvent polarity often leads to a shift in the absorption maximum (λmax). Studies on related nitrophenyl derivatives show that as solvent polarity increases, the lowest energy transition band progressively shifts to longer wavelengths (a bathochromic or red shift). researchgate.net This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy of the electronic transition. researchgate.net The intensity of absorption bands can also be affected by the solvent. researchgate.netnih.gov

Table 2: Predicted Solvent Effects on this compound

Property Effect of Increasing Solvent Polarity Rationale
Reactivity (Nucleophilic Substitution) Increased reaction rate Preferential stabilization of the polar transition state over ground state reactants. scholaris.ca
UV-Vis Absorption (λmax) Bathochromic Shift (Red Shift) Stabilization of the more polar excited state, reducing the energy gap for electronic transition. researchgate.net

| Dipole Moment | Increase | Induced polarization of the solute's electron cloud by the electric field of the polar solvent environment. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Nitrophenyl 2-bromo-2-methylpropanoate (B8525525)
4-Nitrophenyl 2-methylbenzoate
p-Nitrophenyl acetate

Advanced Spectroscopic Investigations for Mechanistic Elucidation and Structural Confirmation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the structural confirmation of Methyl 2-bromo-2-(4-nitrophenyl)acetate. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the alpha-proton at the stereocenter. The 4-nitrophenyl group presents a classic AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are shifted significantly downfield compared to those meta to it. The methine proton (CH-Br) is a singlet and is also shifted downfield due to the deshielding effects of the adjacent bromine atom, the carbonyl group, and the aromatic ring. The methyl protons of the ester group appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data. Key signals include the carbonyl carbon of the ester, the carbon atom bonded to bromine (C-Br), the carbons of the aromatic ring, and the methoxy carbon. The aromatic carbons show distinct chemical shifts, with the carbon bearing the nitro group (C-NO₂) being significantly deshielded. The presence of the bromine atom and the ester functionality likewise influences the chemical shift of the alpha-carbon.

While specific experimental data for the title compound is not broadly published, expected chemical shifts can be predicted based on data from analogous structures like 4-nitrophenyl acetate (B1210297) and general additive rules for substituent effects. rsc.orgpdx.eduucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds and known substituent effects.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H (ortho to NO₂)8.2 - 8.4 (d)124 - 126
Aromatic H (meta to NO₂)7.6 - 7.8 (d)129 - 131
Methine H (CH-Br)5.5 - 5.8 (s)45 - 50
Methoxy H (-OCH₃)3.8 - 4.0 (s)53 - 55
Carbonyl C (C=O)-165 - 168
Aromatic C (ipso to NO₂)-148 - 150
Aromatic C (ipso to CH)-140 - 142

s = singlet, d = doublet

These NMR data are crucial for studying reaction kinetics, where the disappearance of the reactant signals and the appearance of product signals can be monitored over time. Furthermore, in stereochemical studies, NMR can be used to determine the enantiomeric or diastereomeric purity of products derived from this chiral bromoester.

Mass Spectrometry (MS) for Reaction Progress Monitoring and Complex Mixture Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is essential for its identification and for monitoring its transformation during chemical reactions.

Given its molecular formula, C₉H₈BrNO₄, the compound has a monoisotopic mass of approximately 272.96 g/mol . nih.gov The presence of bromine is readily identifiable from the characteristic isotopic pattern of the molecular ion (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound can be separated from a reaction mixture and fragmented. who.int Common fragmentation pathways for esters and alkyl halides include alpha-cleavage and loss of stable neutral molecules or radicals. libretexts.orgyoutube.comyoutube.com For this compound, key fragmentation events would include:

Loss of the methoxy radical (•OCH₃): Leading to a prominent acylium ion [M - 31]⁺.

Loss of the bromo radical (•Br): Resulting in a fragment ion [M - 79/81]⁺.

Cleavage of the ester group: Generating the 4-nitrophenylacetylium ion or related fragments. The [C₆H₄NO₂]⁺ fragment (m/z 122) is a common observation for p-nitrophenyl compounds.

It has been noted for analogous compounds, such as 4-Nitrophenyl 2-bromo-2-methylpropanoate (B8525525), that the molecular ion peak may not be observed in electrospray ionization (ESI-MS), which is a softer ionization technique. researchgate.net In such cases, fragment ions become the primary means of identification. MS is invaluable for real-time reaction monitoring, allowing researchers to detect intermediates, byproducts, and the final product in complex mixtures, providing critical mechanistic insights.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z (for ⁷⁹Br) Description
[C₉H₈⁷⁹BrNO₄]⁺273Molecular Ion (M⁺)
[C₈H₅⁷⁹BrNO₃]⁺242Loss of •OCH₃
[C₉H₈NO₄]⁺194Loss of •Br
[C₇H₄NO₂]⁺134[4-nitrophenyl-C≡O]⁺
[C₆H₄NO₂]⁺1224-nitrophenyl cation
[CH₃OCO]⁺59Methoxycarbonyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Changes During Reactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are complementary and are particularly useful for observing changes in chemical bonds during a reaction. surfacesciencewestern.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorptions corresponding to the polar bonds in the molecule. The most prominent peaks are the carbonyl (C=O) stretch of the ester and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations and provides complementary information. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum.

For the related compound 4-Nitrophenyl 2-bromo-2-methylpropanoate, characteristic IR peaks have been identified at 1753 cm⁻¹ (C=O), 1615 and 1592 cm⁻¹ (benzene ring), and 1521 cm⁻¹ (NO₂). researchgate.net These values provide a strong reference for this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Asymmetric NO₂ Stretch1515 - 1530Very StrongWeak
Symmetric NO₂ Stretch1340 - 1355Very StrongStrong
Ester C=O Stretch1750 - 1760StrongMedium
Aromatic C=C Stretch1610 - 1620, 1590-1600Medium-StrongStrong
Ester C-O Stretch1200 - 1250StrongWeak
C-Br Stretch600 - 700MediumStrong

During a chemical transformation, such as a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the new functional group can be clearly monitored. This makes vibrational spectroscopy an excellent tool for mechanistic studies and for confirming the successful modification of the molecule.

X-ray Crystallography for Elucidating Solid-State Conformations and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, this technique can unambiguously determine its conformation in the crystal lattice.

The crystal packing is governed by a network of weak intermolecular interactions. nih.gov In nitrophenyl compounds, interactions involving the nitro group are common, such as C-H···O hydrogen bonds where the oxygen atoms of the nitro group act as acceptors. researchgate.netiucr.org Specific N···O interactions between nitro groups of adjacent molecules can also play a role in stabilizing the crystal lattice. researchgate.net The packing arrangement often leads to layered or chained structures, driven by these directional non-covalent forces. Understanding these solid-state interactions is crucial for materials science applications and for rationalizing the physical properties of the compound.

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of Methyl 2-bromo-2-(4-nitrophenyl)acetate stand to benefit significantly from the development of new catalytic systems. Current synthetic methods can often be improved in terms of efficiency, selectivity, and environmental impact.

Future research should focus on:

Heterogeneous Catalysts: Investigating the use of solid-supported catalysts, such as metal oxides or metals on nanoparticle supports, could facilitate easier product purification and catalyst recycling. For instance, the development of magnetically separable nanocatalysts, like copper(II) bromide immobilized on functionalized magnetic nanoparticles, has shown success in related syntheses involving various functional groups, including nitro and bromo moieties. rsc.org Such systems could offer high stability and reusability for transformations of this compound.

Photoredox Catalysis: This rapidly evolving field offers mild reaction conditions for a wide range of chemical transformations. Exploring photoredox-catalyzed reactions could enable novel C-C and C-heteroatom bond formations starting from the α-bromo ester, proceeding through radical intermediates under visible light irradiation.

Biocatalysis: The use of enzymes for the synthesis or transformation of fine chemicals is a growing area. Lipases or esterases could be employed for the enantioselective hydrolysis or transesterification of the methyl ester group. Furthermore, engineered enzymes could potentially be developed for stereoselective manipulation of the C-Br bond.

Investigation of Undiscovered Reactivity Pathways and Selectivity Control

The reactivity of this compound is dominated by the lability of the bromine atom in nucleophilic substitution reactions and the chemistry of the ester functionality. However, a deeper investigation into its reactivity under diverse conditions could unveil new synthetic pathways.

Key areas for investigation include:

Transition-Metal-Catalyzed Cross-Coupling: While the α-bromo ester is a classic substrate for reformatsky-type reactions, its use in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) is an area ripe for exploration. This would allow for the direct introduction of diverse aryl, alkynyl, or vinyl substituents at the α-position.

Hydrolysis and Solvolysis Studies: Systematic studies on the hydrolysis of the ester group under varying conditions (e.g., different pH, solvent systems, metal-ion catalysis) can provide fundamental insights into its reactivity. Research on related compounds like p-nitrophenyl acetate (B1210297) has shown that reactivity can be dramatically altered by the solvent composition, such as in DMSO-H₂O mixtures, which affects the stability of the ground and transition states. scholaris.ca Similar studies on this compound could lead to highly controlled and selective transformations. scholaris.caresearchgate.net

Manipulation of the Nitro Group: The nitro group is often used as a directing group or a precursor to an amino group. Research into selective reductions of the nitro group in the presence of the α-bromo ester functionality, or its participation in cycloaddition reactions, could expand the synthetic utility of the molecule.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation.

Future opportunities in this domain include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could overcome the challenges associated with exothermic bromination reactions and the handling of hazardous reagents in large-scale batch production.

Automated Reaction Optimization: Coupling flow reactors with automated sampling and online analysis (e.g., HPLC, NMR) would enable high-throughput screening of reaction conditions (temperature, residence time, stoichiometry) to rapidly identify optimal synthetic protocols.

Telescoped Synthesis: Flow chemistry is ideally suited for "telescoped" reactions, where the output of one reactor flows directly into the next for a subsequent transformation without intermediate purification. A flow platform could be designed to synthesize this compound and then immediately use it in a subsequent nucleophilic substitution or reduction step, significantly streamlining the production of more complex molecules. The successful application of flow chemistry for reactions involving nitroalkanes demonstrates the potential of this technology for handling similar functionalized compounds. acs.org

Development of Chiral Variants and Asymmetric Synthesis Strategies

This compound possesses a stereocenter at the α-carbon. The development of methods to access enantiomerically pure forms of this compound would be a significant advancement, opening doors to its use in asymmetric synthesis and as a chiral building block. The importance of stereochemistry is well-established in medicinal chemistry and materials science. wikipedia.org

Promising research directions are:

Asymmetric Catalysis: The development of catalytic asymmetric bromination of the parent ester, methyl 4-nitrophenylacetate, using chiral catalysts (e.g., chiral phase-transfer catalysts or metal-chiral ligand complexes) would be a direct approach to enantiopure products.

Kinetic Resolution: The enantiomers of racemic this compound could be resolved through enzyme-catalyzed kinetic resolution, where a chiral biocatalyst selectively reacts with one enantiomer, allowing the separation of the unreacted, enantiopure substrate.

Chiral Derivatizing Agents: Using the separated enantiomers to synthesize chiral ligands or organocatalysts for applications in other asymmetric transformations.

Advanced Computational Design for Predictive Chemistry and Material Science Applications

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules and materials in silico.

Future research should leverage computational design for:

Catalyst Design: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of reactions involving this compound. biorxiv.org This information can guide the rational design of novel catalysts with enhanced activity and selectivity. For example, computational protocols have been successfully used to design novel esterase enzymes for the hydrolysis of p-nitrophenyl acetate from the ground up. nih.govresearchgate.net

Predicting Reactivity: Computational models can predict the most likely sites of reaction and the activation energies for different pathways, helping to guide experimental work and uncover non-obvious reactivity.

Materials Science Applications: By computationally modeling the properties of polymers or other materials derived from this compound, researchers can predict their electronic, optical, or mechanical properties. This predictive capability can accelerate the discovery of new materials for applications in electronics, optics, or advanced composites.

Q & A

Basic Synthesis and Characterization

Q: How can researchers optimize the synthesis of Methyl 2-bromo-2-(4-nitrophenyl)acetate to achieve high yields and purity? A: Optimization involves selecting appropriate brominating agents (e.g., NBS or Br₂) and controlling reaction conditions (temperature, solvent polarity). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or methanol) ensures purity ≥98%, as validated by HPLC . Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirming structure via NMR (e.g., δ ~3.8 ppm for methyl ester, δ ~8.2 ppm for nitroaryl protons) is critical .

Advanced Crystallography

Q: What methodologies resolve discrepancies in crystallographic data during structure determination of this compound? A: Use SHELXL for refinement, applying TWIN/BASF commands to address twinning. Validate anisotropic displacement parameters with R1/wR2 convergence (<0.05/0.15). Cross-check with spectroscopic data (e.g., C=O stretch at ~1740 cm⁻¹ in IR) to confirm bond lengths (C-Br: ~1.93 Å, C-NO₂: ~1.47 Å) . For disordered regions, apply PART/SUMP restraints and analyze residual electron density maps .

Spectroscopic Analysis

Q: Which spectroscopic techniques confirm the molecular structure and functional groups of this compound? A:

  • ¹H/¹³C NMR: Key signals include δ ~2.0 ppm (CH₃ ester), δ ~5.3 ppm (quaternary C-Br), and aromatic protons at δ ~7.5–8.3 ppm.
  • IR: Peaks at ~1740 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (asymmetric NO₂), and ~1340 cm⁻¹ (symmetric NO₂).
  • HRMS: Molecular ion [M+H]⁺ at m/z 288.9721 (calculated for C₉H₈BrNO₄⁺) .

Handling Steric Effects

Q: How does steric hindrance from nitro and bromo substituents influence reactivity in nucleophilic substitutions? A: The nitro group (para) and bromine (α-position) create steric bulk, reducing accessibility for nucleophiles. Dihedral angles between nitro and phenyl rings (~14.9°) increase torsional strain, favoring SN1 mechanisms in polar solvents (e.g., DMSO). Kinetic studies show slower reaction rates compared to less hindered analogs (e.g., methyl 2-bromoacetate) .

Comparative Analysis with Analogs

Q: What are key differences in chemical behavior between this compound and its fluorophenyl/methyl-substituted analogs? A: Fluorophenyl analogs (e.g., Methyl 2-bromo-2-(4-fluorophenyl)acetate) exhibit stronger electron-withdrawing effects (σₚ ~0.78 for F vs. ~1.27 for NO₂), accelerating SNAr reactions. Methyl-substituted derivatives (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate) show reduced steric hindrance, enabling higher yields in alkylation reactions .

Crystallographic Refinement Challenges

Q: What advanced SHELXL strategies refine anisotropic displacement parameters for disordered atoms? A: For disordered bromine or nitro groups:

  • Use PART/SUMP constraints to model partial occupancy.
  • Apply DELU/SIMU commands to restrict thermal motion.
  • Validate with Hirshfeld surface analysis (CrystalExplorer) to ensure intermolecular contacts (e.g., Br···O interactions ~3.4 Å) are consistent .

Thermal Stability Assessment

Q: How is the thermal stability of this compound determined, and what are storage implications? A: TGA shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation. DSC reveals a melting point of ~85°C; avoid prolonged heating during synthesis .

Reaction Mechanism Elucidation

Q: What experimental approaches elucidate reaction mechanisms in cross-coupling reactions involving this compound? A: Use deuterium labeling (e.g., D₂O quench) to track proton transfer in Pd-catalyzed couplings. Computational DFT studies (Gaussian 16) model transition states (e.g., oxidative addition energy barriers ~25 kcal/mol). In situ IR monitors intermediate formation (e.g., Pd-Br stretches at ~200 cm⁻¹) .

Purity Analysis Techniques

Q: Which chromatographic methods effectively assess purity and quantify impurities? A: Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, flow rate 1 mL/min) resolves impurities (retention time ~6.2 min for main peak). GC-MS (EI mode, m/z 288) identifies volatile byproducts (e.g., methyl 2-(4-nitrophenyl)acetate) .

Handling and Safety Protocols

Q: What safety considerations are critical when handling this compound? A: Use nitrile gloves and fume hoods due to lachrymatory bromine vapors. Avoid contact with reducing agents (risk of exothermic decomposition). Emergency protocols include ethanol rinses for skin exposure and activated charcoal for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.